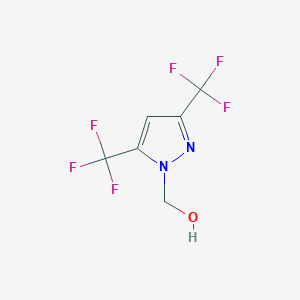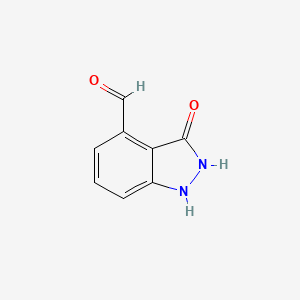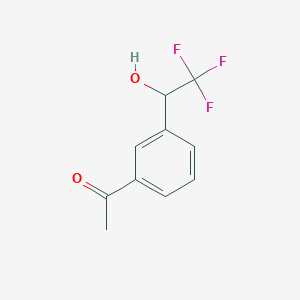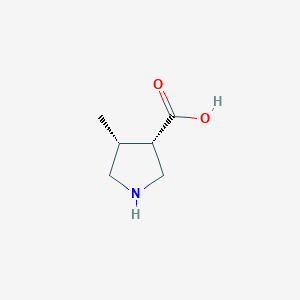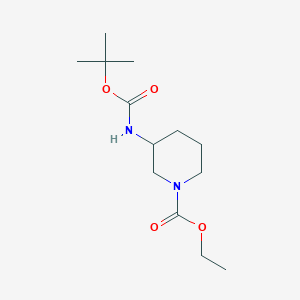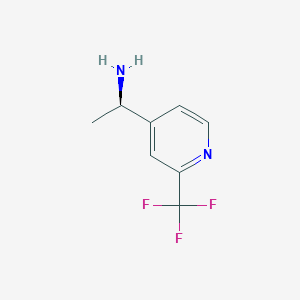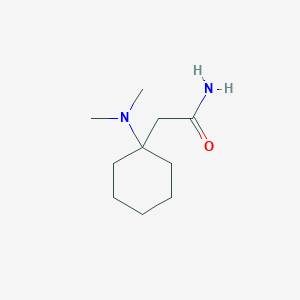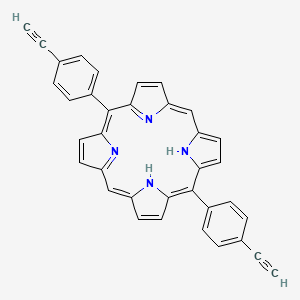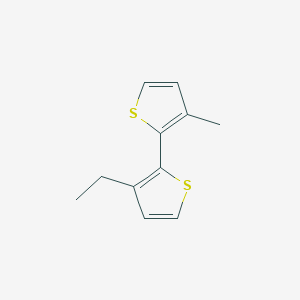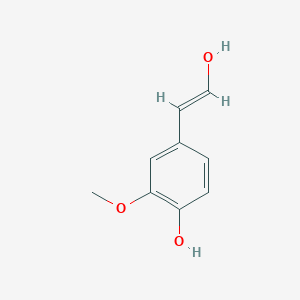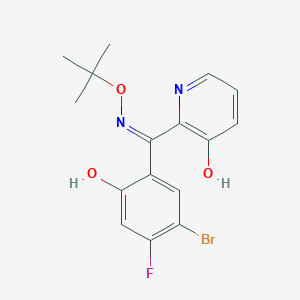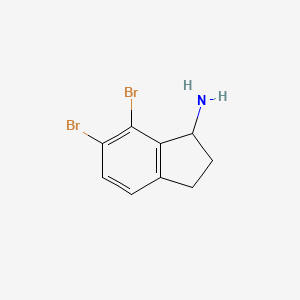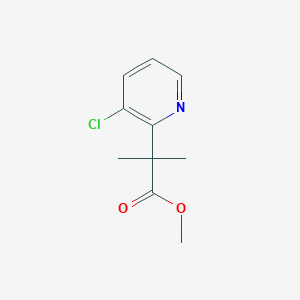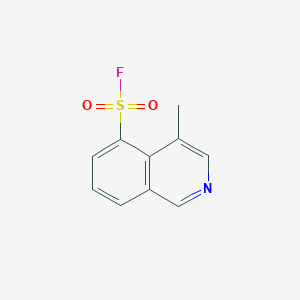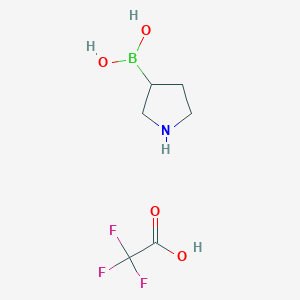
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of pyrrolidine, boronic acid, and trifluoroacetic acid Pyrrolidine is a five-membered nitrogen-containing heterocycle, boronic acid is known for its role in Suzuki-Miyaura coupling reactions, and trifluoroacetic acid is a strong acid used in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-3-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions usually involve mild temperatures and the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of pyrrolidin-3-ylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Reaction with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The trifluoroacetic acid component can enhance the reactivity of the compound by providing a strong acidic environment .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Pyrrolizines: Another class of nitrogen-containing heterocycles with medicinal applications.
Boronic Acid Derivatives: Widely used in organic synthesis and medicinal chemistry.
Uniqueness
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is unique due to its combination of a pyrrolidine ring, boronic acid group, and trifluoroacetic acid
Properties
Molecular Formula |
C6H11BF3NO4 |
|---|---|
Molecular Weight |
228.96 g/mol |
IUPAC Name |
pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10BNO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6-8H,1-3H2;(H,6,7) |
InChI Key |
RBVIYDFKCASWFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCNC1)(O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


